molecular formula C20H15NO2 B5889064 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione

2-(1-ethylquinolin-2-ylidene)indene-1,3-dione

Cat. No.: B5889064
M. Wt: 301.3 g/mol
InChI Key: NCRJOMGZWVKEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethylquinolin-2-ylidene)indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The structure of this compound consists of an indene-1,3-dione core with a 1-ethylquinolin-2-ylidene substituent, making it a versatile building block for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione typically involves the condensation of indane-1,3-dione with 1-ethylquinoline-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethylquinolin-2-ylidene)indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-ethylquinolin-2-ylidene)indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic materials. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an indane-1,3-dione core and a 1-ethylquinolin-2-ylidene substituent. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-(1-ethylquinolin-2-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-2-21-16-10-6-3-7-13(16)11-12-17(21)18-19(22)14-8-4-5-9-15(14)20(18)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJOMGZWVKEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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